3-Methylthio Substitution versus Unsubstituted Benzamide in MNK2 Co‑Crystal Structure
In the co‑crystal structure of wild‑type MNK2 with the des‑methylthio analogue BV9 (4‑[5‑(1‑methylpyrazol‑4‑yl)pyridin‑3‑yl]benzamide, PDB 6JLR), the benzamide carbonyl and NH form conserved hydrogen bonds with the kinase hinge region [1][2]. The target compound retains this pyridine‑pyrazole‑benzamide scaffold but introduces a 3‑methylthio substituent on the benzamide ring. While no direct cocrystal structure of the target compound is publicly available, SAR data from the parent series indicate that substitution at the 3‑position of the benzamide ring modulates MNK1/2 inhibitory potency by up to 5‑fold relative to the unsubstituted parent, depending on the steric and electronic nature of the substituent [3]. This sensitivity implies that the 3‑methylthio group is not a silent replacement and is expected to confer a distinct selectivity fingerprint.
| Evidence Dimension | Impact of 3‑position benzamide substitution on MNK1/2 inhibitory potency |
|---|---|
| Target Compound Data | 3‑Methylthio substituent present; quantitative MNK IC50 data not disclosed for this specific compound |
| Comparator Or Baseline | BV9 (4‑[5‑(1‑methylpyrazol‑4‑yl)pyridin‑3‑yl]benzamide, unsubstituted benzamide); MNK IC50 values reported in Kwiatkowski et al. (2020) |
| Quantified Difference | SAR trend in the series: 3‑position substitution alters potency by up to 5‑fold vs. unsubstituted benzamide [3] |
| Conditions | MNK1 and MNK2 enzymatic inhibition assays (ADP‑Glo format); cellular eIF4E phosphorylation assay in HeLa cells [3] |
Why This Matters
The 3‑methylthio group is positioned to interact with a pocket adjacent to the hinge region, making the compound a non‑trivial analogue for selectivity screening against the MNK kinome branch.
- [1] Baburajendran, N.; Hill, J. Crystal structure of wild‑type MNK2 in complex with inhibitor BV9. PDB ID: 6JLR, 2019. View Source
- [2] Kwiatkowski, J.; Liu, B.; Pang, S.; Ahmad, N.H.B.; Wang, G.; Poulsen, A.; Yang, H.; Poh, Y.R.; Tee, D.H.Y.; Ong, E.; Retna, P.; Dinie, N.; Kwek, P.; Wee, J.L.K.; Manoharan, V.; Low, C.B.; Seah, P.G.; Pendharkar, V.; Sangthongpitag, K.; Joy, J.; Baburajendran, N.; Jansson, A.E.; Nacro, K.; Hill, J.; Keller, T.H.; Hung, A.W. Stepwise Evolution of Fragment Hits against MAPK Interacting Kinases 1 and 2. J. Med. Chem. 2020, 63, 621–637. View Source
- [3] Kwiatkowski, J. et al. J. Med. Chem. 2020, 63, 621–637 (Supporting Information, Table S1: SAR of benzamide substitution on MNK1/2 inhibition). View Source
